1,3-Di-tert-butylazetidine-2,4-dione
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Overview
Description
1,3-Di-tert-butylazetidine-2,4-dione is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butylazetidine-2,4-dione can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of the synthesis process . The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butylazetidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the nitrogen atoms in the azetidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions can be performed using nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1,3-Di-tert-butylazetidine-2,4-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as lipoxygenase, by binding to the active site and preventing substrate access . Additionally, it may modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A five-membered heterocyclic compound with similar biological activities, including antihyperglycemic and anti-inflammatory properties.
Cyclohexane-1,3-dione: A six-membered ring compound used as a herbicide and in the synthesis of various organic molecules.
Benzodithiophene-4,8-dione: A compound used in the development of organic light-emitting materials and photovoltaic devices.
Uniqueness
1,3-Di-tert-butylazetidine-2,4-dione is unique due to its four-membered azetidine ring structure, which imparts distinct chemical reactivity and stability. The presence of tert-butyl groups enhances its steric hindrance, making it less prone to certain types of chemical reactions compared to similar compounds .
Properties
CAS No. |
92014-33-0 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1,3-ditert-butylazetidine-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)7-8(13)12(9(7)14)11(4,5)6/h7H,1-6H3 |
InChI Key |
DFDDXBPPRJKQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C1=O)C(C)(C)C |
Origin of Product |
United States |
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